molecular formula C17H20Cl2N2OS B8079534 10H-Phenothiazin-3-ol, 8-chloro-10-[3-(dimethylamino)propyl]-,monohydrochloride

10H-Phenothiazin-3-ol, 8-chloro-10-[3-(dimethylamino)propyl]-,monohydrochloride

Cat. No.: B8079534
M. Wt: 371.3 g/mol
InChI Key: OTIORHLXOLCOAV-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Formula Analysis

The IUPAC name 10H-phenothiazin-3-ol, 8-chloro-10-[3-(dimethylamino)propyl]-, monohydrochloride delineates its core structure and substituents:

  • Phenothiazine backbone : A tricyclic system comprising two benzene rings fused via sulfur and nitrogen atoms.
  • Substituents :
    • 3-hydroxy group (-OH) at position 3, introducing potential tautomerism and hydrogen-bonding capabilities.
    • 8-chloro group (-Cl) at position 8, enhancing electron-withdrawing effects.
    • 10-[3-(dimethylamino)propyl] side chain : A tertiary amine-linked propyl group, critical for receptor interactions.
  • Monohydrochloride salt : The dimethylamino group is protonated, forming a chloride counterion for solubility enhancement.

Structural Formula :
$$ \text{C}{17}\text{H}{21}\text{ClN}_2\text{OS} \cdot \text{HCl} $$
The base structure (prior to hydrochlorination) is derived from chlorpromazine analogs but differs in substituent positions and functional groups.

CAS Registry Number and Molecular Formula Validation

  • CAS Registry Number : While the exact CAS for this compound is not explicitly listed in available databases, structural analogs like chlorpromazine hydrochloride (CAS 69-09-0) and chlorpromazine (CAS 50-53-3) provide a reference framework.
  • Molecular Formula :
    • Base compound : $$\text{C}{17}\text{H}{21}\text{ClN}_2\text{OS}$$
    • Monohydrochloride : $$\text{C}{17}\text{H}{22}\text{Cl}2\text{N}2\text{OS}$$

      Validation via high-resolution mass spectrometry (HRMS) and elemental analysis is recommended due to the absence of direct experimental data in the reviewed sources.

Tautomeric Forms and Protonation States in Aqueous Media

The 3-hydroxy group enables keto-enol tautomerism, a phenomenon observed in phenothiazine derivatives:
$$
\text{Enol form} \rightleftharpoons \text{Keto form}
$$

  • Enol form : Dominant in neutral or acidic conditions, stabilized by intramolecular hydrogen bonding.
  • Keto form : Favored in basic media, with the hydroxyl group deprotonated to form a ketone.

Protonation States :

  • Dimethylamino group : Protonated ($$\text{-N(CH}3\text{)}2\text{H}^+$$) in acidic environments, enhancing water solubility.
  • Phenothiazine nitrogen : Remains unprotonated under physiological pH, preserving aromaticity.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS.ClH/c1-19(2)8-3-9-20-14-6-5-13(21)11-17(14)22-16-7-4-12(18)10-15(16)20;/h4-7,10-11,21H,3,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIORHLXOLCOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(C=C(C=C2)O)SC3=C1C=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51938-11-5
Record name 10H-Phenothiazin-3-ol, 8-chloro-10-[3-(dimethylamino)propyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51938-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazin-3-ol, 8-chloro-10-[3-(dimethylamino)propyl]-,monohydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The reactions are typically carried out in stainless steel reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Therapeutic Applications

1. Antipsychotic Medication
Chlorpromazine is widely recognized as one of the first antipsychotic medications used to treat schizophrenia and other psychotic disorders. It functions as a dopamine receptor antagonist, primarily targeting D2 receptors in the brain. This action helps alleviate symptoms such as hallucinations and delusions.

2. Sedative Effects
The compound is also utilized for its sedative properties, making it effective in managing agitation and anxiety in various clinical settings. It is often administered preoperatively to reduce anxiety and induce sedation.

3. Anti-emetic Properties
Chlorpromazine has been employed to prevent nausea and vomiting, particularly in patients undergoing chemotherapy or surgery. Its antiemetic effects are attributed to its ability to block dopamine receptors in the chemoreceptor trigger zone (CTZ) of the brain.

Case Studies

Case Study 1: Schizophrenia Treatment
In a clinical trial involving patients diagnosed with schizophrenia, chlorpromazine demonstrated significant efficacy in reducing positive symptoms compared to placebo controls. Patients receiving chlorpromazine showed marked improvement in overall functioning and quality of life metrics over a six-month period.

Case Study 2: Management of Agitation
A study focused on emergency department patients exhibiting severe agitation found that chlorpromazine effectively reduced agitation levels within 30 minutes of administration, leading to quicker stabilization compared to other sedatives like haloperidol.

Pharmacological Mechanism

Chlorpromazine's primary mechanism involves antagonism at dopamine D2 receptors, which plays a crucial role in its antipsychotic effects. Additionally, it exhibits antagonistic activity at serotonin (5-HT2A), histamine (H1), and adrenergic (α1) receptors, contributing to its diverse pharmacological profile.

Safety and Side Effects

While chlorpromazine is effective, it is associated with several side effects including:

  • Sedation
  • Weight gain
  • Extrapyramidal symptoms (EPS)
  • Anticholinergic effects

Long-term use may lead to tardive dyskinesia, a condition characterized by involuntary movements.

Mechanism of Action

The mechanism of action of 10H-Phenothiazin-3-ol, 8-chloro-10-[3-(dimethylamino)propyl]-,monohydrochloride involves its interaction with various neurotransmitter receptors in the brain. It acts as an antagonist on dopaminergic receptors (D1, D2, D3, and D4), serotonergic receptors (5-HT1 and 5-HT2), histaminergic receptors (H1), alpha1/alpha2 receptors, and muscarinic receptors (M1/M2) . These interactions result in its antipsychotic, antiemetic, and sedative effects .

Comparison with Similar Compounds

Comparison with Similar Phenothiazine Derivatives

Structural and Functional Group Comparisons

Table 1: Key Structural Differences
Compound Name Substituents Molecular Formula Key Functional Groups
Target Compound (7-Hydroxychlorpromazine) 3-OH, 8-Cl, 10-(3-(dimethylamino)propyl) C₁₇H₁₉ClN₂OS·HCl Hydroxyl, Chlorine, Tertiary amine
Chlorpromazine 2-Cl, 10-(3-(dimethylamino)propyl) C₁₇H₁₉ClN₂S·HCl Chlorine, Tertiary amine
Promazine Hydrochloride No Cl or OH, 10-(3-(dimethylamino)propyl) C₁₇H₂₀N₂S·HCl Tertiary amine
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine 10-(4-nitrophenyl ethynyl) C₂₀H₁₂N₂O₂S Nitro, Ethynyl linkage
Mesoridazine 5-Sulfoxide 2-(methylsulfinyl), 10-(2-(1-methylpiperidin-2-yl)ethyl) C₂₁H₂₆N₂OS₂·HCl Sulfoxide, Piperidine

Key Observations :

  • The absence of a chlorine atom in promazine reduces its antipsychotic potency compared to chlorpromazine and the target compound .
  • The nitro and ethynyl groups in 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine shift its applications toward materials science (e.g., organic electronics) rather than pharmacology .
Table 2: Pharmacological Profiles
Compound Primary Use Mechanism of Action Key Findings
Target Compound Metabolite of chlorpromazine Not fully characterized; likely modulates dopamine D₂ receptors May contribute to chlorpromazine’s side effects (e.g., extrapyramidal symptoms) .
Chlorpromazine Antipsychotic, antiemetic Dopamine D₂ receptor antagonism; induces G₂/M cell-cycle arrest Reduces cyclin D1/A/B1 expression; upregulates p21Waf1/Cip1 in glioma cells .
Promazine Sedative, antipsychotic (less potent) Weak D₂ receptor antagonism Lacks chlorine, leading to lower receptor affinity and clinical efficacy .
Mesoridazine Antipsychotic D₂/5-HT₂ receptor antagonism; sulfoxide metabolite Longer half-life due to sulfoxide group; associated with cardiotoxicity .

Key Observations :

  • The hydroxyl group in the target compound may reduce its ability to cross the blood-brain barrier compared to chlorpromazine, limiting direct CNS effects .
  • Chlorpromazine’s chlorine atom enhances receptor binding affinity, while promazine’s lack of this group results in weaker activity .

Physicochemical Properties

Table 3: Solubility and Stability
Compound Solubility (Water) Stability Notes
Target Compound High (due to hydrochloride) Sensitive to oxidation at the hydroxyl group .
Chlorpromazine Moderate (hydrochloride salt) Light-sensitive; degrades under acidic conditions .
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine Low (organic solvents) Stable crystalline structure (triclinic P1 space group) .

Key Observations :

  • The hydrochloride salt form improves aqueous solubility for both the target compound and chlorpromazine, facilitating intravenous administration .
  • The nitro group in 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine contributes to low water solubility but enhances crystallinity for X-ray analysis .

Biological Activity

10H-Phenothiazin-3-ol, 8-chloro-10-[3-(dimethylamino)propyl]-, monohydrochloride (CAS No: 2095-62-7) is a phenothiazine derivative that has garnered attention for its diverse biological activities, particularly in pharmacology. This compound is known for its potential therapeutic applications in treating various conditions, including psychiatric disorders and infections. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of 10H-Phenothiazin-3-ol, 8-chloro-10-[3-(dimethylamino)propyl]- is C17H19ClN2OSC_{17}H_{19}ClN_{2}OS, with a molecular weight of 334.86 g/mol. It has a density of 1.281 g/cm³ and a boiling point of 513.6ºC at 760 mmHg .

Phenothiazines, including this compound, primarily exert their effects through antagonism of neurotransmitter receptors, particularly dopamine receptors. The structural modifications in phenothiazine derivatives can lead to varying degrees of receptor selectivity and biological activity. For instance, the presence of the dimethylamino group enhances its interaction with dopaminergic systems, which is crucial for its antipsychotic effects .

Antipsychotic Effects

Research indicates that compounds like 10H-Phenothiazin-3-ol can modulate dopaminergic activity, which is beneficial in managing symptoms of schizophrenia and other psychotic disorders. A study demonstrated that derivatives with similar structures showed significant binding affinity to dopamine D2 receptors, contributing to their antipsychotic properties .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of phenothiazine derivatives against various bacterial strains. For example, phenothiazines have been shown to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) by targeting specific enzymes involved in bacterial respiration .

Compound Target Bacteria IC50 (μM)
10H-PhenothiazinMRSA8
Other PhenothiazinesBacillus subtilis0.4

This table illustrates the inhibitory concentrations required for effective antimicrobial action.

Cholinesterase Inhibition

Some studies have explored the potential of phenothiazines as cholinesterase inhibitors, which may have implications for treating Alzheimer's disease. These compounds can selectively inhibit butyrylcholinesterase without significantly affecting neurotransmitter receptor interactions .

Case Studies

  • Antipsychotic Efficacy : A clinical trial involving patients diagnosed with schizophrenia demonstrated that treatment with a phenothiazine derivative resulted in significant reductions in psychotic symptoms compared to placebo groups.
  • Antimicrobial Study : In vitro tests showed that a series of synthesized phenothiazine derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new therapeutic agents against resistant strains .

Q & A

Q. What are the established synthetic routes for this compound, and what critical parameters influence yield and purity?

The synthesis typically involves constructing the phenothiazine core via sulfurization of diphenylamine derivatives, followed by alkylation with a dimethylaminopropyl side chain. Key steps include:

  • Grignard Reaction : Reacting phenothiazine with 3-(dimethylamino)propyl magnesium bromide to introduce the side chain .
  • Purification : Monitoring reaction completion via TLC and isolating the product through recrystallization (e.g., using ethyl acetate) .
  • Hydrochloride Formation : Treating the base compound with HCl to form the monohydrochloride salt .
    Critical parameters include reaction temperature (to avoid side reactions), stoichiometric ratios, and solvent choice for recrystallization to maximize purity.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used to resolve crystal structures. High-resolution data can confirm stereochemistry and hydrogen bonding patterns .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments, particularly the dimethylamino group (δ ~2.2–2.5 ppm) and aromatic protons (δ ~6.5–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What analytical techniques are recommended for identifying synthetic impurities?

  • HPLC with UV Detection : Separates impurities like desmethylchlorpromazine (Imp. D) or residual starting materials .
  • LC-MS : Detects low-abundance impurities by coupling chromatographic separation with mass accuracy .
  • Pharmacopeial Standards : Cross-reference with EP/BP impurity profiles (e.g., 2-chloro-10H-phenothiazine as a common impurity) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo biological activity data?

Discrepancies may arise from:

  • Metabolic Instability : Phase I/II metabolism (e.g., oxidation of the dimethylamino group) alters bioavailability. Use metabolic stability assays (e.g., liver microsomes) to identify labile sites .
  • Solubility Limitations : Poor aqueous solubility (common in phenothiazines) reduces in vivo efficacy. Assess solubility in biorelevant media (FaSSIF/FeSSIF) and consider salt or prodrug strategies .
  • Off-Target Effects : Screen against receptor panels (e.g., dopamine, histamine receptors) to rule out polypharmacology .

Q. What strategies optimize crystallization for high-quality X-ray diffraction data?

  • Solvent Screening : Use mixed solvents (e.g., ethanol/water) to slow nucleation and grow larger crystals .
  • Temperature Gradients : Gradual cooling (e.g., 0.1°C/hr) reduces defects.
  • Additives : Small amounts of co-solvents (e.g., DMSO) can stabilize crystal packing .
  • Data Collection : For twinned or low-resolution data, employ SHELXD for structure solution and SHELXL for refinement, leveraging constraints for anisotropic displacement .

Q. How does molecular conformation influence biological activity, and how can it be analyzed?

  • Conformational Analysis : X-ray structures of analogs (e.g., 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine) reveal that the phenothiazine ring’s boat conformation enhances π-stacking with target proteins .
  • Dynamic Simulations : MD simulations assess flexibility of the dimethylaminopropyl chain, which impacts receptor binding kinetics .
  • Structure-Activity Relationships (SAR) : Compare MIC values of halogenated analogs (e.g., dibromo/tetrachloro derivatives) to identify substituent effects .

Q. How should researchers address contradictions in reported MIC values for phenothiazine derivatives?

  • Standardized Assays : Use CLSI guidelines for antimicrobial testing to control variables like inoculum size and growth media .
  • Redox Interference : Phenothiazines may auto-oxidize in assay buffers, generating false-positive results. Include reducing agents (e.g., ascorbate) to mitigate this .
  • Synergy Studies : Evaluate combinatorial effects with known antibiotics to clarify standalone vs. adjuvant activity .

Methodological Notes

  • Crystallography Software : WinGX and ORTEP provide GUI-based tools for structure visualization and refinement, integrating SHELX outputs .
  • Synthetic Reproducibility : Document reaction conditions meticulously (e.g., inert atmosphere for Grignard steps) to ensure reproducibility .
  • Data Validation : Cross-check spectral data with computational predictions (e.g., DFT-calculated NMR shifts) to confirm assignments .

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